![molecular formula C14H10N6O2 B2506391 4-氰基-N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)苯甲酰胺 CAS No. 2034414-36-1](/img/structure/B2506391.png)

4-氰基-N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

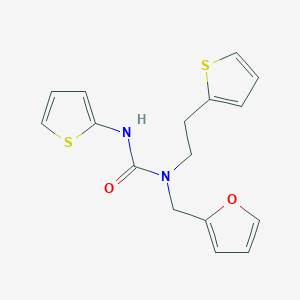

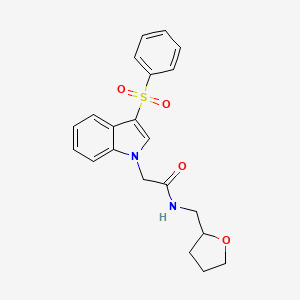

“4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a chemical compound with the molecular formula C14H10N6O2 . It has an average mass of 294.268 Da and a monoisotopic mass of 294.086517 Da . This compound is related to the [1,2,4]triazolo[4,3-a]pyridine scaffold, which has been identified as a potential inhibitor in the field of IDO1 catalytic holo-inhibitors .

Synthesis Analysis

The synthesis of compounds related to “4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” has been reported in the literature . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The synthesis process involves a structure-based virtual screening made on the IDO1 active site .

Molecular Structure Analysis

The molecular structure of “4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is characterized by a [1,2,4]triazolo[4,3-a]pyrazine ring . This ring is considered an atypical heme-binding scaffold .

科学研究应用

抗增殖活性

- 合成和抗增殖活性: 研究了与4-氰基-N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)苯甲酰胺相关的[1,2,4]三唑并[4,3-b]哒嗪-6-基衍生物的抗增殖活性。该化合物以其酯的形式抑制内皮细胞和肿瘤细胞的增殖,表明在癌症研究中具有潜力(Ilić 等,2011)。

新型合成工艺

- 一锅多组分合成: 据报道,一项研究重点关注取代吡嗪和三嗪的合成,这些物质与感兴趣的化学结构密切相关。这标志着类似性质化合物的合成化学取得了进步(Thirupaiah & Vedula,2014)。

作为受体拮抗剂或杀虫剂的潜力

- 吡唑并[4,3-e]-1,2,4-三唑-[1,5-c]嘧啶衍生物的合成: 本研究中合成的化合物旨在获得对A2A腺苷受体有效且选择性的拮抗剂或有效的杀虫剂先导化合物,表明具有潜在的制药和农业应用(肖等,2008)。

绿色化学合成

- 绿色无溶剂合成: 对吡唑并[1,5-a]嘧啶和相关化合物合成的研究展示了实现更环保的化学工艺的方法(Abdelhamid 等,2016)。

在纺织工业中的应用

- 应用于聚酯纤维: 该化学结构的某些衍生物已被用作分散染料应用于聚酯纤维,表明其在纺织工业中的用途(Rangnekar,2007)。

抗惊厥活性

- 合成和抗惊厥活性: 对8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪的研究揭示了对大鼠癫痫发作的有效抗惊厥活性,表明在神经病学中具有潜在用途(Kelley 等,1995)。

抗癌和抗菌活性

- 合成和生物活性: 与4-氰基-N-((8-羟基-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)苯甲酰胺相关的基于安替比林的杂环化合物的研究显示出抗癌和抗菌活性,扩大了其在医学研究中的潜力(利雅得等,2013)。

作用机制

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for cancer treatment .

Mode of Action

The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the kinase activity of these proteins, leading to a decrease in cell proliferation and an increase in cell apoptosis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects multiple biochemical pathways. It disrupts the intracellular signaling of A549 cells, a type of lung cancer cell . This disruption leads to a decrease in the expression of c-Met and VEGFR-2, which in turn inhibits the growth of these cells .

Pharmacokinetics

Similar compounds in the triazole class are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting a potential for good bioavailability .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It also induces the late apoptosis of A549 cells . Furthermore, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner .

属性

IUPAC Name |

4-cyano-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6O2/c15-7-9-1-3-10(4-2-9)13(21)17-8-11-18-19-12-14(22)16-5-6-20(11)12/h1-6H,8H2,(H,16,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZYEUDIQNYBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)